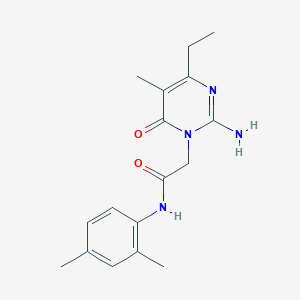

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide

Description

The compound 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide is a pyrimidine derivative with a substituted acetamide moiety. Its structure features a 2-amino group, 4-ethyl, 5-methyl substituents on the pyrimidine ring, and an N-(2,4-dimethylphenyl)acetamide side chain. This article compares this compound with structurally related analogs, focusing on synthesis, physicochemical properties, and inferred pharmacological implications.

Properties

IUPAC Name |

2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-5-13-12(4)16(23)21(17(18)20-13)9-15(22)19-14-7-6-10(2)8-11(14)3/h6-8H,5,9H2,1-4H3,(H2,18,20)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRLGRZISSCZSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)N(C(=N1)N)CC(=O)NC2=C(C=C(C=C2)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide is a derivative of pyrimidine and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an acetamide group and an aromatic phenyl moiety. The structure can be represented as follows:

Anticancer Activity

Research has indicated that derivatives of pyrimidines often exhibit anticancer properties . The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines. A study demonstrated that it exhibited significant cytotoxicity against human lung cancer cells (A549) and breast cancer cells (MCF7), with IC50 values indicating potent activity compared to standard chemotherapeutics such as doxorubicin .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Apoptosis induction |

| MCF7 | 15.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent . In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 32 | Gram-positive |

| Escherichia coli | 64 | Gram-negative |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : It has been shown to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.

- Induction of Apoptosis : The compound triggers apoptosis through the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases.

- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells, which is crucial for preventing cancer progression .

Case Studies

A notable case study involved the administration of the compound in a preclinical model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with placebo. Histopathological analysis revealed increased apoptosis and reduced proliferation markers in tumor tissues treated with the compound .

Comparison with Similar Compounds

Structural Variations

The target compound’s pyrimidine core and acetamide side chain align it with analogs in the Journal of Applied Pharmaceutical Science (2019) and other sources. Key structural differences include:

- Pyrimidine substituents: The target compound has a 2-amino group, while analogs often feature thioether (S-) linkages (e.g., 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio] groups) .

- Acetamide aryl groups: The N-(2,4-dimethylphenyl) group contrasts with substituents like benzyl, 4-phenoxyphenyl, or dichlorophenyl in analogs (Table 1).

Physicochemical Properties

Key differences in predicted or observed properties:

- pKa: The allyl-substituted analog () has a predicted pKa of 7.83, suggesting moderate basicity . The target compound’s amino group may lower its pKa, enhancing water solubility.

- Thermal stability : Higher melting points (e.g., 230°C for 5.6 ) are observed in analogs with halogenated aryl groups due to stronger intermolecular interactions.

Inferred Pharmacological Implications

While direct activity data for the target compound are unavailable, structural trends suggest:

- Bioavailability: The amino group may improve solubility and hydrogen-bonding capacity compared to thioether analogs .

- Target interactions : Dichlorophenyl (5.6) and benzyl (5.12) groups could enhance binding to hydrophobic enzyme pockets, whereas the target’s dimethylphenyl group offers balanced lipophilicity .

- Stereochemical considerations : highlights stereoisomerism in related compounds, implying that the target’s substituent arrangement may influence chiral recognition in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.